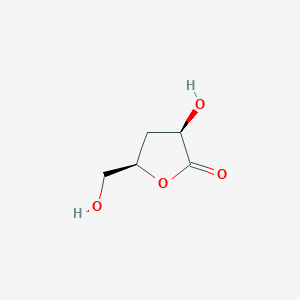
2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(1,3-oxazol-5-yl)benzoic acid (MOXB) is a compound of interest to the scientific community due to its unique properties and potential applications. This organic compound has been studied extensively in recent years, with a focus on its synthesis, mechanism of action, biochemical and physiological effects, and potential uses in laboratory experiments.
科学的研究の応用
2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid has a variety of potential applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. In addition, this compound has been studied for its potential applications in biochemistry, drug delivery, and cancer research.
作用機序
The mechanism of action of 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid is not yet fully understood. However, it is believed that this compound is able to interact with proteins, enzymes, and other molecules in the body, resulting in a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, which could potentially be used to treat certain diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects on the body. Research has shown that this compound is able to interact with proteins, enzymes, and other molecules in the body, resulting in a variety of effects. For example, this compound has been shown to inhibit the activity of certain enzymes, which could potentially be used to treat certain diseases. In addition, this compound has been studied for its potential anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. In addition, this compound can be used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. However, this compound also has some limitations. For example, it is relatively expensive to produce, and it is not soluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for 2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid research. For example, further research could be conducted to better understand its mechanism of action, as well as its potential applications in biochemistry, drug delivery, and cancer research. In addition, further research could be conducted to explore the potential of this compound as a drug or therapeutic agent. Finally, further research could be conducted to explore the potential of this compound as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry.
合成法
2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid can be synthesized using a variety of methods, including the reaction of 2-methoxybenzoic acid with 1,3-oxazol-5-yl chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of an ester, which can then be further converted into the desired product. This method is relatively simple and can be used to produce this compound in high yields.
特性
IUPAC Name |
2-methoxy-5-(1,3-oxazol-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-9-3-2-7(4-8(9)11(13)14)10-5-12-6-16-10/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMHSONMEOGPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5-fluoro-4-[4-(3-methoxypropoxy)phenyl]pyrimidin-2-yl}-N-{3-methyl-1-azabicyclo[2.2.2]octan-3-yl}piperidine-4-carboxamide](/img/structure/B6599899.png)





![ethyl 2-{[(4-nitrophenoxy)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6599934.png)






![8-bromo-6-(2,6-dichlorophenyl)-2-(methylsulfanyl)-5H,6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6599984.png)